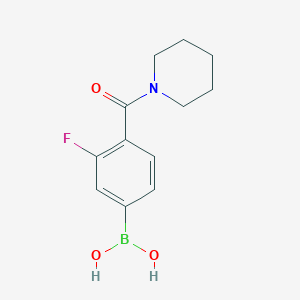

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid

CAS No.: 874289-10-8

Cat. No.: VC2905419

Molecular Formula: C12H15BFNO3

Molecular Weight: 251.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874289-10-8 |

|---|---|

| Molecular Formula | C12H15BFNO3 |

| Molecular Weight | 251.06 g/mol |

| IUPAC Name | [3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 |

| Standard InChI Key | JEKPNGZOEOPRSH-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O |

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is recognized by several alternative names in chemical databases and literature. The compound is primarily identified by its CAS number 874289-10-8, which serves as a unique identifier across chemical databases and research publications . Additional identifiers include the European Community (EC) Number 691-223-8, which is important for regulatory purposes within the European Union . The systematic IUPAC nomenclature ensures precise identification of this compound's structure among the broader class of boronic acid derivatives.

Several synonyms exist for this compound, including 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid, and [3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid . These alternative nomenclatures follow different naming conventions but all refer to the same chemical entity. In various research databases and chemical supplier catalogs, the compound may also be identified by additional registry numbers such as MFCD08436039 or DTXSID60660200, which facilitate tracking and ordering for research purposes .

Structural Properties

The molecular structure of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid features a phenyl ring with three key functional groups that define its chemical identity and reactivity profile. The molecular formula is C12H15BFNO3, corresponding to a molecular weight of 251.06 g/mol. Table 1 summarizes the key structural properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C12H15BFNO3 |

| Molecular Weight | 251.06 g/mol |

| Core Structure | Phenyl ring with three substituents |

| Position 3 | Fluorine atom |

| Position 4 | Piperidine-1-carbonyl group |

| Meta to fluorine | Boronic acid group (B(O)O) |

The presence of the fluorine atom at position 3 contributes significantly to the compound's biological properties, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. The piperidine carbonyl moiety introduces a structural element that can participate in hydrogen bonding and other intermolecular interactions, potentially influencing the compound's solubility profile and binding characteristics in biological systems.

Synthetic Methods and Applications

Suzuki-Miyaura Cross-Coupling Reactions

The primary chemical application of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions, which represent a fundamental method for forming carbon-carbon bonds in organic synthesis. These Nobel Prize-winning reactions utilize boronic acids as nucleophilic coupling partners that react with aryl or vinyl halides in the presence of a palladium catalyst and base to construct new carbon-carbon bonds. The reaction mechanism involves sequential oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid, and reductive elimination to generate the coupled product.

The specific structural features of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid, including the fluorine substitution and piperidine carbonyl group, can influence both the reactivity and selectivity of these coupling reactions. The electronic effects of these substituents modulate the rate of the transmetalation step, which is often rate-determining in Suzuki-Miyaura couplings. Typical reaction conditions employ palladium catalysts such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

| Hazard Code | Hazard Statement | Warning Category |

|---|---|---|

| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |

| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal |

| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |

These hazard classifications are consistent with many research chemicals of similar structure and reactivity, and they necessitate appropriate safety precautions during handling, storage, and disposal of the compound .

Current Research and Future Perspectives

Current Applications in Chemical Research

Current research involving (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid spans several fields, with significant focus on its applications in synthetic chemistry and potential therapeutic uses. In synthetic organic chemistry, the compound serves as a versatile building block for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of various derivatives with potential applications in pharmaceuticals, materials science, and other fields.

The compound's structure makes it particularly valuable in medicinal chemistry applications, where the fluorine substitution can enhance metabolic stability and binding affinity of the resulting coupled products. The piperidine carbonyl group introduces additional functionality that can participate in hydrogen bonding and other interactions relevant to drug-target binding. These structural features contribute to the compound's utility in constructing molecules with specific biological activities and pharmacokinetic properties.

Emerging Applications

Emerging applications for (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid include its potential role in glucose-responsive drug delivery systems. This application leverages the ability of boronic acids to form reversible covalent bonds with glucose, enabling the development of self-regulating drug delivery systems for conditions like diabetes. The compound's specific structural features may offer advantages in this application compared to other boronic acids, warranting further investigation.

Innovation in synthetic methodology may also expand the utility of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid. Recent advances in transition metal-catalyzed reactions, including variations of the Suzuki-Miyaura coupling and other transformations involving boronic acids, continue to enhance the versatility of these compounds in organic synthesis. Development of new catalytic systems, reaction conditions, and methodologies may unlock additional applications for this specific boronic acid derivative in creating complex molecules for various applications.

Future Research Directions

Future research directions for (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid could include more detailed structure-activity relationship studies to optimize its biological activities, particularly in antibacterial and anticancer applications. By systematically modifying the fluorine position, the nature of the carbonyl linker, or the heterocyclic amine component, researchers could develop derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Additional research opportunities exist in exploring alternative synthetic routes to (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid and related compounds, potentially developing more efficient, economical, or environmentally friendly methods. The development of stabilized derivatives, such as MIDA boronates or trifluoroborates, could address stability challenges associated with boronic acids while maintaining or enhancing their reactivity in specific applications.

The application of computational methods, including molecular modeling and docking studies, could provide valuable insights into the binding interactions of (3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid with biological targets like β-lactamases or proteasomes. These computational approaches could guide rational design of optimized derivatives with improved binding profiles and biological activities, accelerating the development of potential therapeutic agents based on this chemical scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume